molecular formula C9H10BrClS B15257892 4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene

4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene

Cat. No.: B15257892
M. Wt: 265.60 g/mol
InChI Key: PKTRQBVHMAGHBS-UHFFFAOYSA-N
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Description

4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a chloromethylcyclopropylmethyl group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene typically involves the following steps:

    Chloromethylation: The final step involves the chloromethylation of the cyclopropylmethyl group, which can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 2-([1-(chloromethyl)cyclopropyl]methyl)thiophene.

Scientific Research Applications

4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorothiophene: Similar structure but lacks the cyclopropylmethyl group.

    4-Bromo-2-methylthiophene: Similar structure but lacks the chloromethylcyclopropyl group.

    2-Chloro-4-bromothiophene: Similar structure but with different substitution pattern.

Uniqueness

4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both a bromine atom and a chloromethylcyclopropyl group on the thiophene ring. This unique substitution pattern imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

4-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10BrClS/c10-7-3-8(12-5-7)4-9(6-11)1-2-9/h3,5H,1-2,4,6H2

InChI Key

PKTRQBVHMAGHBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CS2)Br)CCl

Origin of Product

United States

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